molecular formula C14H22N2 B13493836 5-Tert-butyl-2-(piperidin-2-yl)pyridine

5-Tert-butyl-2-(piperidin-2-yl)pyridine

Cat. No.: B13493836
M. Wt: 218.34 g/mol
InChI Key: MWFZHLXEYPRYMP-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(piperidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(piperidin-2-yl)pyridine typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a cyano intermediate, which is then reduced using sodium and ammonium chloride in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitriles or other functional groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.

    Reduction: Sodium and ammonium chloride in ethanol.

    Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine.

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Tert-butyl-2-(piperidin-2-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a piperidine ring on the pyridine scaffold makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

5-tert-butyl-2-piperidin-2-ylpyridine

InChI

InChI=1S/C14H22N2/c1-14(2,3)11-7-8-13(16-10-11)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3

InChI Key

MWFZHLXEYPRYMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C2CCCCN2

Origin of Product

United States

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